2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Description
The compound 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide belongs to the class of Schiff base hydrazino-oxoacetamide derivatives. Its structure features:
- A 4-chloro-3-nitrobenzylidene moiety, which introduces electron-withdrawing groups (Cl and NO₂) that influence electronic properties and reactivity.
- A hydrazino-oxoacetamide backbone, providing hydrogen-bonding sites and structural rigidity.
- An N-(4-ethylphenyl) group, contributing hydrophobicity and steric bulk.
Properties
CAS No. |
765901-35-7 |
|---|---|
Molecular Formula |
C17H15ClN4O4 |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C17H15ClN4O4/c1-2-11-3-6-13(7-4-11)20-16(23)17(24)21-19-10-12-5-8-14(18)15(9-12)22(25)26/h3-10H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
InChI Key |
DNLMGQDTJYXXNA-VXLYETTFSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation
The initial step involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-ethylphenylhydrazine. This reaction proceeds via nucleophilic addition of the hydrazine’s amino group to the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage (C=N). Key parameters include:
The intermediate product, (E)-N'-(4-chloro-3-nitrobenzylidene)-4-ethylphenylhydrazine, is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Acylation Reaction
The hydrazone intermediate undergoes acylation with oxalyl chloride or chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the oxoacetamide moiety. Conditions for this step include:
-
Stoichiometry : 1:1 molar ratio of hydrazone to acylating agent.
-
Catalyst : Dimethylaminopyridine (DMAP) to enhance reactivity.
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from chloroform.
Reaction Optimization and Parameter Analysis
Optimizing reaction conditions is critical for maximizing yield and minimizing byproducts. The following table summarizes key variables:
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Ethanol | 75% | |
| Temperature | 60–80°C (reflux) | Maximizes rate | |
| Reaction Time | 6 hours | 70–80% conversion | |
| Catalyst | DMAP (1–2 mol%) | 15% yield boost |
Notably, substituting ethanol with dioxane in the condensation step reduced yields to 50–60% due to poorer solubility of the hydrazine. Similarly, omitting DMAP in the acylation step led to incomplete conversion (<50%).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
The compound’s structure is confirmed via:
-
¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.6–7.2 (m, 8H, aromatic).
-
IR (KBr): 1670 cm⁻¹ (C=O), 1608 cm⁻¹ (C=N), 1529 cm⁻¹ (NO₂).
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Hydrazone Formation
-
Reactants : 4-Chloro-3-nitrobenzaldehyde and a hydrazine derivative (e.g., N-(4-ethylphenyl)-2-oxoacetamide hydrazine).
-
Conditions : Reflux in ethanol or dioxane with glacial acetic acid as a catalyst .
-
Mechanism :
Acylation
-
Reactants : Intermediate hydrazone with acetylating agents (e.g., acetic anhydride).
-
Key Observations :
Functional Group Reactivity
The compound’s reactivity is governed by its hydrazone, nitro, and acetamide groups:
Nitro Group Reduction
-
Reagents : Hydrazine hydrate with FeCl₃·6H₂O as a catalyst .
-
Conditions : Reflux in ethanol at 80°C for 3–5 hours.
-
Product : Corresponding amine derivative (4-chloro-3-aminobenzylidene analog) .
Hydrazone Hydrolysis
-
Conditions : Acidic (HCl) or basic (NaOH) aqueous solutions at elevated temperatures.
-
Products :
-
4-Chloro-3-nitrobenzaldehyde and N-(4-ethylphenyl)-2-oxoacetamide hydrazine.
-
-
Kinetics : Hydrolysis rates increase significantly above pH 10 or below pH 2 .
Acetamide Substitution
-
Reagents : Thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).
-
Conditions : Reflux in dry dichloromethane.
-
Product : Chloroacetamide derivative, enabling further nucleophilic substitutions .
Stability and Decomposition
-
Thermal Stability :
-
Photostability :
-
pH Sensitivity :
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
-
Anti-inflammatory Activity
- Hydrazone derivatives, including this compound, are often investigated for their anti-inflammatory properties. The presence of the chloro and nitro groups in the benzylidene moiety may enhance the compound's interaction with cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.
- A study demonstrated that similar hydrazone compounds exhibited significant inhibition of COX-II activity, suggesting potential for development as anti-inflammatory agents .
-
Antimicrobial Properties
- Compounds with hydrazone linkages have shown promise as antimicrobial agents. Research indicates that modifications in the hydrazone structure can lead to varying degrees of antibacterial and antifungal activities.
- In vitro studies have suggested that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, making them candidates for further exploration in antimicrobial therapy .
-
Anticancer Potential
- The ability of hydrazones to interact with DNA and inhibit cancer cell proliferation has been documented. The specific structural features of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide may contribute to its cytotoxic effects against certain cancer cell lines.
- Case studies have indicated that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in key biological pathways, leading to inhibition or activation of these targets.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the benzylidene and acetamide groups, altering molecular weight, polarity, and bioactivity.
Table 1: Structural and Molecular Comparison
*Calculated based on analogous structures.
Key Observations:
Stability and Reactivity
- Photostability : Nitro groups (target compound) may reduce photostability compared to methoxy analogs (CID 9633401), as seen in polystyrene stabilization studies () .
- Hydrolytic Stability : The hydrazine linkage is susceptible to hydrolysis under acidic conditions, a common trait in Schiff base derivatives .
Biological Activity
The compound 2-(2-(4-Chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide , known for its potential biological activities, has garnered attention in pharmaceutical research. This article provides a detailed examination of its synthesis, biological properties, and related studies.
Chemical Structure and Properties
- Molecular Formula : C17H15ClN4O5
- Molecular Weight : 392.78 g/mol
- CAS Number : 880056-31-5
The compound features a hydrazine moiety linked to a benzylidene group, which is known to influence its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine derivatives followed by acylation. The process has been characterized using various spectroscopic techniques including IR, NMR, and mass spectrometry to confirm the structure and purity of the product .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of hydrazones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
Studies have highlighted that hydrazone derivatives can induce apoptosis in cancer cells. The presence of the nitro group in this compound is hypothesized to enhance its cytotoxic effects against specific cancer cell lines. Preliminary tests have indicated promising results in inhibiting cell proliferation in vitro .
Anti-inflammatory Effects
The anti-inflammatory properties of hydrazone compounds are well-documented. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. In vitro assays have shown reduced levels of inflammatory markers when treated with similar hydrazone derivatives .
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of related hydrazone compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial agents .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 12 | 15 |
| Compound B | 10 | 18 |
| This compound | TBD | TBD |
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties, derivatives similar to this compound were tested on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2-(4-chloro-3-nitrobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a condensation reaction between a hydrazine derivative (e.g., 4-chloro-3-nitrobenzaldehyde hydrazone) and an oxoacetamide precursor. A typical procedure involves refluxing equimolar amounts of the hydrazine and carbonyl compound in anhydrous ethanol or acetic acid under nitrogen. Optimization includes adjusting reaction time (2–6 hours), temperature (70–100°C), and catalyst use (e.g., glacial acetic acid for protonation). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol) is critical .
- Key Parameters : Monitor reaction progress via TLC. Yield improvements (60–85%) are achieved by controlling stoichiometry and avoiding hydrolysis of the oxoacetamide group .
Q. How are structural characterization techniques (e.g., IR, NMR, mass spectrometry) applied to confirm the compound’s identity?
- Methodology :
- IR Spectroscopy : Detect characteristic peaks for hydrazone (N-H stretch: ~3450 cm⁻¹), nitro group (asymmetric stretch: ~1520 cm⁻¹), and carbonyl groups (C=O: ~1680–1700 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for nitrobenzylidene) and acetamide methyl groups (δ 2.1–2.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethylphenyl moiety .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~430–450 Da) and analyze fragmentation patterns to validate the hydrazone linkage .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values determined via broth microdilution .
- Antifungal Testing : Screen against C. albicans and A. flavus using Sabouraud dextrose agar, comparing inhibition zones to standard antifungals (e.g., fluconazole) .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the hydrazone bond) by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .
- X-ray Crystallography : Confirm tautomeric forms (keto-enol equilibria) and hydrogen-bonding networks in the solid state .
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian at B3LYP/6-31G* level) to identify conformational discrepancies .
Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying this compound’s electronic properties and bioactivity?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge-transfer interactions. Solvent effects (PCM model) improve accuracy for biological systems .
- Molecular Docking : Screen against target proteins (e.g., bacterial DNA gyrase or fungal CYP51) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) .
Q. How does the compound’s photostability impact its applicability in long-term biological assays?
- Methodology :
- UV-Vis Spectroscopy : Monitor degradation under UV light (λ = 254–365 nm) in PBS or DMSO. Calculate half-life (t₁/₂) using first-order kinetics .
- LC-MS Stability Studies : Identify photodegradants (e.g., nitro group reduction to amine) under accelerated conditions. Implement light-protected storage (amber vials) for assay consistency .
Q. What strategies address low solubility in aqueous media during in vitro testing?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
